Pfn1-IN-C2
Description
Pfn1-IN-C2 (T28393) is a small-molecule inhibitor targeting Profilin1 (Pfn1), a critical actin-binding protein that regulates cytoskeletal dynamics by modulating filamentous actin (F-actin) polymerization. This compound has demonstrated significant biological effects, including:
Properties
CAS No. |
919010-22-3 |
|---|---|
Molecular Formula |
C18H13N7O2 |
Molecular Weight |
359.34 |
IUPAC Name |
9-(3-Hydroxyphenyl)-8-phenyl-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol |
InChI |
InChI=1S/C18H13N7O2/c26-12-8-4-7-11(9-12)16-13-14(10-5-2-1-3-6-10)20-21-17(27)15(13)19-18-22-23-24-25(16)18/h1-9,16,26H,(H,21,27)(H,19,22,24) |
InChI Key |
DQCXJOOFUDXXKT-UHFFFAOYSA-N |
SMILES |
OC1=NN=C(C2=CC=CC=C2)C3=C1NC4=NN=NN4C3C5=CC=CC(O)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pfn1-IN-C2; Pfn1 IN C2; Pfn1INC2; Pfn1 inhibitor C2; |
Origin of Product |
United States |
Comparison with Similar Compounds
SNX2-1-108 (T24811)
Targets : CDK8 and CDK19 kinases.
Mechanism : Selective inhibition of transcriptional regulators CDK8/CDK19, which mediate oncogenic signaling pathways (e.g., Wnt/β-catenin, HIF-1α).
Biological Effects :
- Alters cell cycle progression.
- Reduces tumor growth in preclinical models.
| Parameter | This compound | SNX2-1-108 |
|---|---|---|
| Primary Target | Profilin1 (actin regulation) | CDK8/CDK19 (transcription) |
| Cellular Effect | Reduces F-actin, inhibits EC migration/proliferation | Disrupts transcriptional co-activation |
| Therapeutic Area | Angiogenesis, cancer | Cancer, transcriptional dysregulation |
| Key Advantage | Cytoskeletal specificity | Broad transcriptional impact |
In contrast, SNX2-1-108 modulates gene expression, offering broader applicability in transcription-dependent cancers .
GRK2-IN-1 Hydrochloride (T13714L)
Target : G protein-coupled receptor kinase 2 (GRK2).
Mechanism : Inhibits GRK2, a regulator of cardiac function and inflammation.
Biological Effects :
- Modulates β-adrenergic receptor signaling.
- Potential in heart failure and inflammatory disorders.
| Parameter | This compound | GRK2-IN-1 |
|---|---|---|
| Primary Target | Profilin1 | GRK2 (signal transduction) |
| Pathway | Actin dynamics | GPCR signaling |
| Therapeutic Area | Angiogenesis, cancer | Cardiovascular disease |
Comparison : GRK2-IN-1 operates in signal transduction pathways unrelated to cytoskeletal regulation, highlighting this compound’s niche in targeting angiogenesis through actin remodeling .
Methodological Considerations for Comparative Studies
- Analytical Validation : Use techniques such as NMR, HRMS, and bioassays to confirm compound identity and purity (as per IUPAC guidelines) .
- Biological Assays : Standardize in vitro angiogenesis models (e.g., EC tube formation) and ex vivo tissue assays to ensure reproducibility .
- Data Reporting : Include detailed spectral data, IC50 values, and statistical analyses in supplementary materials to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
